PI3K-IN-31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H23F2N7O3 |

|---|---|

Molecular Weight |

435.4 g/mol |

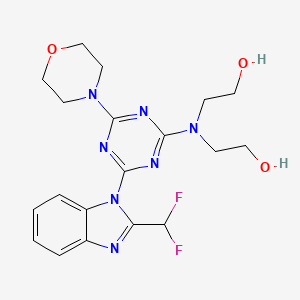

IUPAC Name |

2-[[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C19H23F2N7O3/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26(5-9-29)6-10-30)23-18(25-19)27-7-11-31-12-8-27/h1-4,15,29-30H,5-12H2 |

InChI Key |

DUFOKEKRNQSOSS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N(CCO)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PI3K-IN-31: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-31. It details the compound's chemical structure, a step-by-step synthesis protocol, and its inhibitory activity against Class I PI3K isoforms. The guide also includes detailed experimental protocols for the characterization of this potent inhibitor and its effects on downstream signaling pathways, making it a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

This compound, also referred to as compound 6b in the primary literature, is a potent inhibitor of the PI3K signaling pathway.[1] Its chemical structure is characterized by a 1,3,5-triazine core, which is a common scaffold for PI3K inhibitors.

Chemical Name: 2,2'-((6-(2-fluoro-5-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(ethan-1-ol)

Molecular Formula: C₁₉H₂₀F₄N₆O₂

Molecular Weight: 456.40 g/mol

CAS Number: 1359956-12-9

Synthesis of this compound (Compound 6b)

The synthesis of this compound is achieved through a multi-step process, which is detailed in the supplementary information of the journal article "Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors" by Van Dort et al.[1] The key steps involve the sequential substitution of chlorine atoms on a triazine core.

Synthesis of Intermediate 4: 2,4-dichloro-6-(2-fluoro-5-(trifluoromethyl)phenyl)-1,3,5-triazine

To a solution of 2-fluoro-5-(trifluoromethyl)benzamidine (1.0 eq) in anhydrous THF at 0 °C is added a solution of phosgene (20% in toluene, 2.0 eq). The reaction mixture is stirred at room temperature for 16 hours. The solvent is then removed under reduced pressure, and the residue is triturated with hexane to afford the crude product, which is used in the next step without further purification. To a solution of the crude product in anhydrous CH2Cl2 at 0 °C is added cyanuric chloride (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). The reaction mixture is stirred at room temperature for 16 hours. The reaction is quenched with water, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford intermediate 4.

Synthesis of Intermediate 5: 4-((4-chloro-6-(2-fluoro-5-(trifluoromethyl)phenyl)-1,3,5-triazin-2-yl)amino)morpholine

To a solution of intermediate 4 (1.0 eq) in acetone is added morpholine (1.1 eq) and DIPEA (1.5 eq). The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford intermediate 5.

Synthesis of this compound (Compound 6b): 2,2'-((6-(morpholino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(ethan-1-ol)

To a solution of intermediate 5 (1.0 eq) in acetone is added diethanolamine (1.5 eq) and DIPEA (2.0 eq). The reaction mixture is heated to reflux for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by reverse-phase HPLC to afford this compound (compound 6b) as a white solid.

Quantitative Data: In Vitro PI3K Isoform Inhibition

This compound demonstrates potent inhibition of Class I PI3K isoforms, with a particularly high potency for PI3Kα.[1] The inhibitory activity is summarized in the table below.

| PI3K Isoform | IC₅₀ (nM) |

| PI3Kα | 3.7 |

| PI3Kβ | 74 |

| PI3Kγ | 14.6 |

| PI3Kδ | 9.9 |

Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms. Data from Van Dort et al.[1]

Experimental Protocols

PI3K Enzymatic Inhibition Assay

The in vitro inhibitory activity of this compound against the four Class I PI3K isoforms (α, β, γ, and δ) was determined using the ADP-Glo™ Kinase Assay (Promega).[1]

Materials:

-

Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes (Promega)

-

PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate (Promega)

-

ATP (Promega)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (dissolved in DMSO)

-

Assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 0.03% CHAPS)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 2.5 µL of the PI3K enzyme solution to each well of a 384-well plate.

-

Add 0.5 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding 2 µL of a substrate mix containing PIP2 and ATP in assay buffer. The final concentrations are typically at the Km for ATP and substrate for each enzyme.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay

The anti-proliferative effects of this compound can be assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo® assay. The following is a general protocol.

Materials:

-

Cancer cell lines (e.g., A375, D54, SET-2)[1]

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear or opaque plates

-

DMSO

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control) to the wells.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

For the MTT assay, add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.

-

For the CellTiter-Glo® assay, add 100 µL of the reagent to each well, incubate for 10 minutes, and measure the luminescence.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Western Blot Analysis for Downstream Signaling

To investigate the effect of this compound on the PI3K signaling pathway, Western blotting can be performed to detect the phosphorylation levels of key downstream effectors like AKT and ERK.[1]

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using the BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

PI3K Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for the synthesis and biological evaluation of this compound.

References

Alpelisib (BYL719): A Technical Guide to PI3Kα Target Protein Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target protein binding profile of Alpelisib (BYL719), a potent and selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα). This document details the quantitative binding data, experimental methodologies for key assays, and the signaling pathway context of Alpelisib's mechanism of action.

Introduction to the PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, often driven by mutations that lead to its constitutive activation.[3][4]

Activation of the pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) at the cell surface.[1] This triggers the recruitment and activation of Class I PI3Ks, which then phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT.[4] Once recruited to the plasma membrane, AKT is phosphorylated and activated, leading to the modulation of a wide array of downstream substrates that drive cellular growth and survival.[5]

The p110α catalytic subunit of PI3K, encoded by the PIK3CA gene, is one of the most frequently mutated isoforms in human cancers, making it a prime target for therapeutic intervention.[3]

Alpelisib (BYL719): A Selective PI3Kα Inhibitor

Alpelisib, also known as BYL719, is an orally bioavailable, small-molecule inhibitor that selectively targets the p110α isoform of PI3K.[6][7] It was the first PI3K inhibitor approved for the treatment of HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[8] By specifically inhibiting the catalytic activity of p110α, Alpelisib blocks the downstream signaling of the PI3K/AKT/mTOR pathway, thereby impeding the growth and proliferation of cancer cells that harbor activating PIK3CA mutations.[3]

Quantitative Binding Data

The inhibitory activity of Alpelisib has been quantified against various isoforms of PI3K. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for the p110α isoform.

| Target Protein | IC50 (nM) | Assay Type | Reference |

| PI3Kα (p110α) | 5 | Cell-free | [9] |

| PI3Kβ (p110β) | 1200 | Cell-free | [10] |

| PI3Kγ (p110γ) | 250 | Cell-free | [10] |

| PI3Kδ (p110δ) | 290 | Cell-free | [10] |

| PI3Kα-H1047R mutant | 4 | Cell-free | [11] |

| PI3Kα-E545K mutant | 4 | Cell-free | [11] |

Experimental Protocols

The characterization of Alpelisib's binding and functional activity involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the inhibition of kinase activity in a high-throughput format.

Principle: This assay measures the production of ADP, a product of the kinase reaction. In the Adapta™ Universal Kinase Assay, a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. When the kinase is active, it produces ADP, which displaces the tracer from the antibody, leading to a low TR-FRET signal. In the presence of an inhibitor like Alpelisib, kinase activity is reduced, less ADP is produced, and the tracer remains bound to the antibody, resulting in a high TR-FRET signal.

Protocol:

-

Compound Preparation: A serial dilution of Alpelisib is prepared in DMSO.

-

Kinase Reaction:

-

Add 0.5 µL of the diluted Alpelisib or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a mixture containing the PI3Kα enzyme and the lipid substrate (e.g., PIP2).

-

Initiate the reaction by adding 0.5 µL of ATP solution.

-

Incubate at room temperature for 60 minutes.

-

-

Detection:

-

Add 5 µL of a stop solution containing EDTA to halt the kinase reaction.

-

Add 5 µL of the detection mix containing the Eu-anti-ADP antibody and the Alexa Fluor® 647-ADP tracer.

-

Incubate at room temperature for 30-60 minutes to allow the detection reagents to equilibrate.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor). The ratio of these signals is used to calculate the percentage of inhibition.

Cell Viability Assay (CellTiter-Glo®)

Cell-based assays are crucial to determine the effect of an inhibitor on cancer cell proliferation.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which in the presence of ATP, produce a luminescent signal that is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7, which often harbor PIK3CA mutations) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Alpelisib (e.g., 0-10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Signal Generation:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. The IC50 value is calculated by plotting the percentage of cell viability against the log of the inhibitor concentration.

Western Blotting for Pathway Modulation

Western blotting is used to assess the phosphorylation status of key proteins in the PI3K signaling pathway to confirm the mechanism of action of the inhibitor.

Principle: This technique uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates separated by gel electrophoresis. A decrease in the phosphorylation of downstream targets of PI3K, such as AKT, upon treatment with Alpelisib confirms its inhibitory effect on the pathway.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cancer cells with Alpelisib at various concentrations for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Visualizations

PI3K/AKT/mTOR Signaling Pathway

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Alpelisib on PI3Kα.

Experimental Workflow for TR-FRET Kinase Assay

Caption: A typical experimental workflow for a TR-FRET based kinase inhibition assay.

Logical Relationship of Alpelisib's Mechanism of Action

Caption: Logical flow diagram illustrating the mechanism of action of Alpelisib.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 6. promega.es [promega.es]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. merckmillipore.com [merckmillipore.com]

- 9. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Unveiling the Isoform Selectivity Profile of PI3K-IN-31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoform selectivity profile of PI3K-IN-31, a potent phosphoinositide 3-kinase (PI3K) inhibitor. Understanding the specific interactions of this compound with the various PI3K isoforms is critical for its development and application in targeted therapies. This document presents quantitative inhibitory data, detailed experimental methodologies for assessing isoform selectivity, and visual representations of the relevant signaling pathways and experimental workflows.

Core Data: Isoform Selectivity of this compound

The inhibitory activity of this compound against the four Class I PI3K isoforms (α, β, γ, and δ) has been quantified to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 3.7[1][2] |

| PI3Kβ | 74[1][2] |

| PI3Kγ | 14.6[1][2] |

| PI3Kδ | 9.9[1][2] |

Table 1: Inhibitory activity (IC50) of this compound against Class I PI3K isoforms. Data indicates a high potency against PI3Kα, with moderate to low activity against the other isoforms.

Experimental Protocols for Determining Isoform Selectivity

The determination of the isoform selectivity of PI3K inhibitors like this compound relies on robust and specific biochemical assays. Below are detailed methodologies for two common types of assays used in the field: a radiometric assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Radiometric PI3K Inhibition Assay

This method directly measures the phosphorylation of the lipid substrate phosphatidylinositol (PI) by the PI3K enzyme using a radiolabeled ATP analog.

Materials:

-

Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

-

Phosphatidylinositol (PI) substrate

-

[γ-32P]ATP

-

Assay buffer: 20 mM HEPES, pH 7.4, 5 mM MgCl2, 0.25 mM EDTA

-

This compound at various concentrations

-

Reaction termination solution: 100 μl of 0.1 M HCl

-

Extraction solution: 200 μl of chloroform/methanol (1:1) and 500 μl of 2M KCl

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 170 μg/ml phosphatidylinositol, and the desired concentration of the PI3K isoform.

-

Add this compound at a range of concentrations (e.g., from 3 nM to 10 μM in half-log increments) to the reaction mixture.

-

Initiate the kinase reaction by adding 50 μM ATP supplemented with 0.1 μCi of [γ-32P]ATP per assay.

-

Incubate the reaction at 25°C for 20 minutes.

-

Terminate the reaction by adding 100 μl of 0.1 M HCl.

-

Extract the phosphorylated lipids by adding a mixture of 200 μl of chloroform/methanol (1:1) and 500 μl of 2M KCl.

-

After phase separation, collect the organic phase containing the radiolabeled phospholipid product.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Adapta™ Universal Kinase Assay (TR-FRET)

This high-throughput assay detects the formation of ADP, a product of the kinase reaction, using a TR-FRET-based method.

Materials:

-

Purified recombinant PI3K isoforms

-

PI(4,5)P2 substrate

-

ATP

-

Adapta™ Eu-anti-ADP Antibody

-

Adapta™ Alexa Fluor® 647-labeled ADP Tracer

-

TR-FRET detection buffer

-

This compound at various concentrations

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Perform the kinase reaction in a total volume of 10 µL in a 384-well plate. The reaction mixture should contain the PI3K enzyme, PI(4,5)P2 substrate, ATP, and varying concentrations of this compound.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the kinase reaction by adding 5 µL of a solution containing EDTA, the Eu-anti-ADP antibody, and the Alexa Fluor® 647-labeled ADP tracer in TR-FRET detection buffer.

-

Incubate the plate for 30 minutes at room temperature to allow for the development of the detection signal.

-

Measure the TR-FRET signal (emission ratio of 665 nm to 615 nm) using a compatible microplate reader. The signal is inversely proportional to the amount of ADP produced.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 values as described for the radiometric assay.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the context and methodologies, the following diagrams have been generated using Graphviz.

Caption: Simplified PI3K signaling pathway.

Caption: General workflow for determining PI3K inhibitor IC50 values.

References

An In-depth Technical Guide to the Pan-PI3K Inhibitor Buparlisib (BKM120)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Buparlisib (BKM120), a potent and orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. Buparlisib targets all four Class I PI3K isoforms (α, β, γ, and δ), which are critical components of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various human cancers.[1][2][3] This document details the inhibitor's potency, the experimental methodology for its characterization, and its context within the broader PI3K signaling network.

Data Presentation: Buparlisib IC50 Values

The half-maximal inhibitory concentration (IC50) values of Buparlisib against the four Class I PI3K isoforms were determined using cell-free kinase assays. These values quantify the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

| PI3K Isoform | IC50 (nM) |

| p110α (alpha) | 52 |

| p110β (beta) | 166 |

| p110δ (delta) | 116 |

| p110γ (gamma) | 262 |

Data sourced from cell-free assays.[4][5][6]

Experimental Protocols: IC50 Determination

The IC50 values for Buparlisib are typically determined through biochemical kinase assays, such as the ATP depletion assay or a Homogeneous Time-Resolved Fluorescence (HTRF®) assay.[4][7][8][9]

Principle of the HTRF® PI3K Assay

The Class I PI3K HTRF® assay is a competitive immunoassay that quantifies the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) from the substrate phosphatidylinositol-4,5-bisphosphate (PIP2). The assay relies on the displacement of a biotinylated PIP3 tracer from a complex of a GST-tagged PH domain, a Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (APC).[7][10]

When PI3K is active, it phosphorylates PIP2 to produce PIP3. This newly formed PIP3 competes with the biotinylated PIP3 tracer for binding to the PH domain, leading to a disruption of the FRET complex and a decrease in the HTRF signal. The signal intensity is inversely proportional to the PI3K enzyme's activity.

Detailed Methodology for HTRF® PI3K Assay

-

Reagent Preparation :

-

1x Reaction Buffer : A 4x stock solution is diluted to 1x and supplemented with DTT to a final concentration of 5 mM.

-

ATP Working Solution : A 10 mM ATP stock is diluted in 1x Reaction Buffer to the desired final concentration.

-

Lipid Working Solution : The PIP2 substrate is diluted in 1x Reaction Buffer to the final assay concentration.

-

PI3K Enzyme Solution : The specific PI3K isoform is diluted in the Lipid Working Solution.

-

Inhibitor Dilution : Buparlisib is serially diluted in DMSO.

-

Stop Solution : Prepared by mixing Stop A and Stop B solutions.

-

Detection Mix : Prepared by combining Detection Mix components A, B, and C.[7]

-

-

Assay Procedure (384-well format) :

-

To the appropriate wells of a 384-well plate, add the diluted Buparlisib or DMSO for control.

-

Add the PI3K enzyme in the lipid working solution to all wells except the negative control.

-

Initiate the kinase reaction by adding the ATP working solution to all wells.

-

Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the Stop Solution.

-

Add the Detection Mix, which contains the FRET components.

-

Incubate at room temperature to allow the detection complex to form.

-

Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.[7][10]

-

-

Data Analysis :

-

The ratio of the emission signals (665 nm / 620 nm) is calculated.

-

The percentage of inhibition is determined relative to the control wells (with active enzyme and no inhibitor).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

-

Mandatory Visualization: PI3K Signaling Pathway

The following diagram illustrates the central role of PI3K in the signal transduction cascade that governs cell proliferation, survival, and growth.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.

References

- 1. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. merckmillipore.com [merckmillipore.com]

- 8. HTRF® Enzyme Assays | Life Science Research | Merck [merckmillipore.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Role of BKM120 (Buparlisib) in the PI3K/Akt/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[3][4] BKM120 (Buparlisib), an oral pan-class I PI3K inhibitor, has been extensively investigated for its potential to modulate this pathway and exert anti-tumor effects.[5][6][7] This technical guide provides an in-depth overview of the mechanism of action of BKM120, its effects on the PI3K/Akt/mTOR signaling pathway, and detailed protocols for key experimental assays.

Introduction to the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling network. It is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).

Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular processes. A key downstream effector of Akt is mTOR, which exists in two distinct complexes: mTORC1 and mTORC2. Akt can directly phosphorylate and activate mTORC1, which in turn promotes protein synthesis, cell growth, and proliferation by phosphorylating substrates such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

BKM120 (Buparlisib): A Pan-Class I PI3K Inhibitor

BKM120 is a 2-morpholino pyrimidine derivative that functions as a potent and selective inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[5][6][8] By binding to the ATP-binding pocket of the PI3K catalytic subunit, BKM120 effectively blocks the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of Akt and its downstream effectors.[5][6] Notably, BKM120 exhibits significantly less potency against class III (Vps34) and class IV (mTOR, DNA-PK) PI3K kinases, highlighting its selectivity for class I isoforms.[5][6]

Mechanism of Action

The primary mechanism of action of BKM120 is the competitive inhibition of ATP binding to the catalytic subunit of class I PI3K isoforms. This abrogation of PI3K activity leads to a cascade of downstream effects, ultimately resulting in the suppression of cell growth, proliferation, and survival. The inhibition of the PI3K/Akt/mTOR pathway by BKM120 has been shown to induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.[9]

Quantitative Data

The potency of BKM120 has been evaluated in various biochemical and cell-based assays. The following tables summarize the key quantitative data for BKM120.

Table 1: Biochemical Assay - IC50 Values for PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| p110α | 52[8] |

| p110β | 166[8] |

| p110δ | 116[8] |

| p110γ | 262[8] |

Table 2: Cell-Based Assay - IC50 Values in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| DAOY | Medulloblastoma | 0.824[1][2] |

| D283 | Medulloblastoma | 0.279[1][2] |

| D341 | Medulloblastoma | 0.386[1][2] |

| D425 | Medulloblastoma | 4.38[1][2] |

| A2780 | Ovarian | 0.1-0.7 (GI50)[8] |

| U87MG | Glioblastoma | 0.1-0.7 (GI50)[8] |

| MCF7 | Breast | 0.1-0.7 (GI50)[8] |

| DU145 | Prostate | 0.1-0.7 (GI50)[8] |

Experimental Protocols

Western Blotting for Phospho-Akt (Ser473)

This protocol describes the detection of phosphorylated Akt at serine 473, a key downstream marker of PI3K activity, in cells treated with BKM120.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against phospho-Akt (Ser473)

-

Primary antibody against total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of BKM120 or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to confirm equal protein loading.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the effect of BKM120 on cell viability.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of BKM120 or vehicle control and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

BKM120 (Buparlisib) is a potent pan-class I PI3K inhibitor that effectively targets the PI3K/Akt/mTOR signaling pathway. Its ability to decrease the levels of phosphorylated Akt and inhibit the proliferation of various cancer cell lines underscores its potential as a therapeutic agent.[5][6] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of PI3K pathway inhibition. While clinical development of BKM120 has faced challenges, the knowledge gained from its study continues to inform the development of next-generation PI3K inhibitors.[4][10]

References

- 1. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma | PLOS One [journals.plos.org]

- 2. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

The Anticancer Properties of PI3K Inhibitors: A Technical Guide

Disclaimer: No public scientific literature or data could be found for a compound specifically named "PI3K-IN-31." The following guide provides a comprehensive overview of the anticancer properties of the broader class of Phosphoinositide 3-kinase (PI3K) inhibitors, drawing upon established research and clinical findings. This information is intended for researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2] Its aberrant activation is one of the most frequent occurrences in human cancers, making it a prime target for therapeutic intervention.[3][4] The PI3K pathway can be activated through various mechanisms, including mutations or amplification of the genes encoding PI3K subunits (such as PIK3CA), loss of the tumor suppressor PTEN (a negative regulator of the pathway), or through upstream signaling from receptor tyrosine kinases (RTKs) and RAS proteins.[5][6][7] Consequently, the development of PI3K inhibitors has been a major focus in oncology research, with several agents now in clinical use and many more under investigation.[4][8]

Mechanism of Action of PI3K Inhibitors

PI3K enzymes are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. Class I PI3Ks, the most implicated in cancer, convert phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[2] Activated AKT, in turn, phosphorylates a host of substrates that drive cell proliferation and survival, including the mammalian target of rapamycin (mTOR).[2][4]

PI3K inhibitors are small molecules designed to block the kinase activity of PI3K, thereby preventing the production of PIP3 and shutting down the downstream signaling cascade. This leads to a reduction in cell proliferation, induction of apoptosis, and a decrease in tumor growth.[9] These inhibitors can be broadly categorized as pan-PI3K inhibitors, which target all class I isoforms (p110α, β, γ, δ), or isoform-selective inhibitors, which are designed to target specific p110 isoforms.[3] The rationale for isoform-selective inhibitors stems from the differential roles of the isoforms in normal and cancerous tissues, with the aim of improving the therapeutic index and reducing off-target toxicities.[8]

Quantitative Data on PI3K Inhibitors

The efficacy of PI3K inhibitors has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for several representative PI3K inhibitors.

Table 1: In Vitro Activity of Selected PI3K Inhibitors

| Inhibitor | Type | Cancer Type | Cell Line | IC50 | Reference |

| BKM120 (Buparlisib) | Pan-PI3K | Glioblastoma | U87MG | ~500 nM | [4] |

| GDC-0941 (Pictilisib) | Pan-PI3K | Ovarian Cancer | IGROV1 | Not Specified | [4] |

| Alpelisib (BYL719) | p110α-selective | Breast Cancer | Not Specified | Not Specified | [9] |

| Idelalisib (CAL-101) | p110δ-selective | B-cell Malignancies | Not Specified | Not Specified | [7] |

| Taselisib (GDC-0032) | p110α-selective | Breast Cancer | Not Specified | Not Specified | [4] |

Note: IC50 values can vary significantly based on the cell line and assay conditions.

Table 2: Clinical Trial Outcomes of Selected PI3K Inhibitors

| Inhibitor | Cancer Type | Phase | Outcome | Key Findings | Reference |

| Alpelisib | HR+/HER2-, PIK3CA-mutated Breast Cancer | III (SOLAR-1) | Improved Progression-Free Survival (PFS) | Median PFS of 11.0 months with alpelisib-fulvestrant vs. 5.7 months with placebo-fulvestrant. | [5] |

| Buparlisib | HR+/HER2- Advanced Breast Cancer | III (BELLE-2) | Modest Improvement in PFS | Median PFS of 6.9 months with buparlisib-fulvestrant vs. 5.0 months with placebo-fulvestrant. | [9] |

| Taselisib | ER+/PIK3CA-mutated Advanced Breast Cancer | III (SANDPIPER) | Modest Improvement in PFS | Median PFS of 7.4 months with taselisib-fulvestrant vs. 5.4 months with placebo-fulvestrant. | [4] |

| Idelalisib | Relapsed Chronic Lymphocytic Leukemia | III | Improved PFS and Overall Survival (OS) | At 12 months, PFS was 93% with idelalisib-rituximab vs. 46% with placebo-rituximab. | [8] |

| Copanlisib | Relapsed Follicular Lymphoma | II | High Overall Response Rate (ORR) | ORR of 59%. | [8] |

Experimental Protocols

The evaluation of PI3K inhibitors involves a range of in vitro and in vivo assays to determine their potency, selectivity, mechanism of action, and therapeutic efficacy.

In Vitro Assays

-

Kinase Assays: To determine the direct inhibitory effect of the compound on the enzymatic activity of different PI3K isoforms. This is often done using purified recombinant enzymes and measuring the phosphorylation of a substrate (e.g., PIP2) in the presence of varying concentrations of the inhibitor.

-

Cell Viability and Proliferation Assays: To assess the cytostatic or cytotoxic effects of the inhibitor on cancer cell lines. Common assays include MTT, MTS, or CellTiter-Glo, which measure metabolic activity as a surrogate for cell number.

-

Western Blotting: To analyze the phosphorylation status of key downstream signaling proteins such as AKT and S6 ribosomal protein. A reduction in the phosphorylation of these proteins upon inhibitor treatment confirms target engagement within the cell.

-

Apoptosis Assays: To determine if the inhibitor induces programmed cell death. This can be measured by techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.

-

Cell Cycle Analysis: To investigate the effect of the inhibitor on cell cycle progression. This is typically done by staining cells with a DNA-intercalating dye (e.g., propidium iodide) and analyzing the DNA content by flow cytometry.

In Vivo Models

-

Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice. The mice are then treated with the PI3K inhibitor, and tumor growth is monitored over time. This allows for the evaluation of the inhibitor's ability to suppress tumor growth in a living organism.

-

Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient's cancer are directly implanted into immunocompromised mice. These models are thought to better recapitulate the heterogeneity and biology of human tumors and are used to assess the efficacy of inhibitors in a more clinically relevant setting.

-

Genetically Engineered Mouse Models (GEMMs): Mice are engineered to carry specific genetic alterations that drive tumor formation (e.g., Pik3ca mutations or Pten deletion).[6] These models are valuable for studying the role of the PI3K pathway in tumorigenesis and for testing the efficacy of inhibitors in the context of a fully intact immune system.

Visualizations

PI3K Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway.

General Mechanism of PI3K Inhibitors

Caption: PI3K inhibitors block the conversion of PIP2 to PIP3.

Experimental Workflow for Evaluating a PI3K Inhibitor

Caption: A typical workflow for preclinical evaluation.

References

- 1. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancernetwork.com [cancernetwork.com]

- 9. mdpi.com [mdpi.com]

Cellular Effects of PI3K Inhibition: A Technical Guide

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including proliferation, survival, metabolism, and motility.[1] Hyperactivation of the PI3K/AKT/mTOR axis is one of the most frequent oncogenic events in human cancers, making it a prime target for therapeutic intervention.[2][3] PI3K inhibitors are a class of small molecules designed to block the activity of PI3K enzymes, thereby impeding downstream signaling and eliciting anti-tumor effects.[4] These inhibitors can be broadly classified as pan-PI3K inhibitors, which target all class I PI3K isoforms, or isoform-specific inhibitors.[4] The primary cellular consequences of PI3K inhibition in cancer cells are the induction of apoptosis and cell cycle arrest.[2]

Core Cellular Effects of PI3K Inhibition

The primary anti-cancer effects of PI3K inhibitors are cytostatic (cell cycle arrest) and cytotoxic (apoptosis).[2] The specific response can vary depending on the genetic background of the cancer cell line and the specific PI3K inhibitor used.

Induction of Apoptosis

PI3K inhibitors have been shown to rapidly induce apoptosis in various tumor cell lines.[5] This pro-apoptotic effect is a key mechanism of their anti-tumor activity. The induction of apoptosis is often mediated by the inhibition of downstream pro-survival signals normally activated by the PI3K pathway. Interestingly, some studies have shown that PI3K inhibition, but not AKT inhibition alone, leads to a significant and rapid induction of apoptosis.[5] This suggests that PI3K has other downstream effectors besides AKT that are critical for cell survival.

One of the mechanisms by which PI3K inhibitors induce apoptosis is through the transient inhibition of the RAS-ERK signaling pathway.[5] PI3K inhibition can lead to a rapid decrease in the levels of active RAS, which in turn suppresses the RAF/MEK/ERK signaling cascade.[5] This transient inhibition of a parallel survival pathway appears to be a crucial event for the rapid induction of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, PI3K inhibitors can cause cell cycle arrest, primarily at the G1 phase.[6][7] The PI3K/AKT pathway promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p27, and by promoting the expression of cyclins like Cyclin D1.[1][3] By blocking this pathway, PI3K inhibitors can lead to an accumulation of cells in the G1 phase of the cell cycle, thereby preventing their proliferation.[7][8]

Quantitative Data on Cellular Effects of PI3K Inhibition

The following tables summarize quantitative data from studies on the cellular effects of PI3K inhibitors in various cancer cell lines.

| Cell Line | PI3K Inhibitor | Concentration | Time (h) | % Apoptosis (Annexin V+) | Fold Increase vs. Control | Reference |

| HCT116 (PIK3CA mutant) | PI-103 | 1 µmol/L | 24 | ~5% | Not significant | [6] |

| SW620 (PIK3CA WT) | PI-103 | 1 µmol/L | 24 | ~4% | Not significant | [6] |

| SKOV3 (Ovarian) | LY294002 | 20 µM | 48 | Not specified | Synergistic with cisplatin | [7] |

| IGROV1 (Ovarian) | LY294002 | 20 µM | 48 | Not specified | Synergistic with cisplatin | [7] |

| Sarcoma Cell Lines | PI103 | Not specified | Not specified | Enhanced with Doxorubicin | Significant | [9] |

| Cell Line | PI3K Inhibitor | Concentration | Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| HCT116 (PIK3CA mutant) | PI-103 | 1 µmol/L | 24 | ~65% | ~20% | ~15% | [6] |

| HCT116 (PIK3CA WT) | PI-103 | 1 µmol/L | 24 | ~75% | ~15% | ~10% | [6] |

| SKOV3 (Ovarian) | LY294002 | 20 µM | 24 | Increased | Decreased | Decreased | [7][8] |

| IGROV1 (Ovarian) | LY294002 | 20 µM | 24 | Increased | Decreased | Decreased | [7][8] |

Signaling Pathway Modulation

PI3K inhibitors exert their effects by blocking the generation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. This leads to reduced activation of downstream effectors, most notably the serine/threonine kinase AKT. Inactivated AKT can no longer phosphorylate its numerous substrates, leading to the observed cellular effects.

Caption: The PI3K/AKT/mTOR signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cellular effects of PI3K inhibitors.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat cells with the PI3K inhibitor at various concentrations and for different time points. Include a vehicle-treated control.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Culture and Treatment: Culture and treat cells with the PI3K inhibitor as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Measure the fluorescence of PI to determine the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K pathway.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, cleaved caspase-3) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating a PI3K inhibitor and the logical relationship between its primary cellular effects.

Caption: A typical experimental workflow for assessing a PI3K inhibitor.

Caption: Logical relationship of PI3K inhibition's effects.

Conclusion

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting PI3K in cancer treatment: A comprehensive review with insights from clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of PI3K/Akt Pathway Inhibition-Mediated G1 Arrest on Chemosensitization in Ovarian Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 9. PI3K Inhibition Enhances Doxorubicin-Induced Apoptosis in Sarcoma Cells | PLOS One [journals.plos.org]

A Technical Guide to PI3K-IN-31: A Potent Pyrimidine-Based Phosphoinositide 3-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PI3K-IN-31 (CAS Number: 1359956-12-9), a potent phosphoinositide 3-kinase (PI3K) inhibitor. This document consolidates available data on its chemical properties, mechanism of action, biological activity, and relevant experimental protocols. The information is intended to support researchers, scientists, and drug development professionals in their exploration of PI3K pathway modulation for therapeutic purposes. While specific experimental details for this compound are limited in publicly available literature, this guide leverages data from closely related pyrimidine-based PI3K inhibitors to provide a thorough and practical resource.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the pyrimidine class of compounds that target the phosphoinositide 3-kinase (PI3K) family of lipid kinases. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making PI3K an attractive target for anticancer drug development.[2]

This compound, also referred to as "Compound 6b" in some contexts, has demonstrated potent inhibitory activity against Class I PI3K isoforms. Its chemical and biological properties are summarized below.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1359956-12-9 | |

| Molecular Formula | C₁₉H₂₃F₂N₇O | |

| Molecular Weight | 435.43 g/mol | |

| Canonical SMILES | C1COCCN1CCC2=NC(=NC(=C2)C(=O)NC3=CC(=C(C=C3F)F)N)N | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the catalytic activity of PI3K enzymes. This inhibition is typically ATP-competitive, where the compound binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the downstream inactivation of the PI3K/Akt/mTOR signaling cascade.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nSurvival", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_IN_31 [label="this compound", shape=box, style="rounded,filled", fillcolor="#202124", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> PIP2 [label=" P", style=dashed, color="#5F6368"]; PIP2 -> PIP3 [label=" PI3K", color="#5F6368"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> Akt [label=" P", style=dashed, color="#5F6368"]; PIP3 -> Akt [color="#5F6368"]; Akt -> mTORC1 [label=" P", style=dashed, color="#5F6368"]; mTORC1 -> CellGrowth [color="#5F6368"]; PI3K_IN_31 -> PI3K [label=" Inhibition", color="#EA4335", style=bold]; PTEN -> PIP3 [label=" Dephosphorylation", color="#5F6368", style=bold]; }

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Biological Activity

This compound is a potent inhibitor of Class I PI3K isoforms, with nanomolar efficacy. The available in vitro inhibitory activity is summarized in Table 2.

| Target | IC₅₀ (nM) | Reference |

| PI3Kα | 3.7 | |

| PI3Kβ | 74 | |

| PI3Kγ | 14.6 | |

| PI3Kδ | 9.9 |

The data indicates that this compound is most potent against the α isoform of PI3K, with significant activity also observed against the δ and γ isoforms. The selectivity over the β isoform is approximately 20-fold.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of PI3K inhibitors like this compound.

PI3K HTRF Kinase Assay

This protocol describes a common method for determining the in vitro potency of inhibitors against PI3K isoforms using Homogeneous Time-Resolved Fluorescence (HTRF).[3][4][5]

Objective: To measure the IC₅₀ value of this compound against PI3Kα, β, γ, and δ.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

PIP2 (substrate)

-

ATP

-

This compound (or other test compounds)

-

HTRF detection reagents (e.g., Eu³⁺-cryptate labeled anti-GST antibody, d2-labeled PIP3, GST-tagged GRP1-PH domain)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM EGTA, 0.05% CHAPS, 5 mM DTT, 10 mM MgCl₂)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 2 µL of the compound dilutions to the assay plate.

-

Add 4 µL of the respective PI3K enzyme solution in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a substrate mix containing PIP2 and ATP in assay buffer.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and initiate detection by adding 10 µL of the HTRF detection mix.

-

Incubate for 1 hour at room temperature to allow for the detection reagents to equilibrate.

-

Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CompoundDilution [label="Prepare Compound\nSerial Dilution", fillcolor="#F1F3F4", fontcolor="#202124"]; AddCompound [label="Add Compound\nto Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; AddEnzyme [label="Add PI3K Enzyme", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate\n(15 min)", fillcolor="#FBBC05", fontcolor="#202124"]; AddSubstrate [label="Add PIP2/ATP Mix", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate2 [label="Incubate\n(1 h)", fillcolor="#FBBC05", fontcolor="#202124"]; AddDetection [label="Add HTRF\nDetection Mix", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate3 [label="Incubate\n(1 h)", fillcolor="#FBBC05", fontcolor="#202124"]; ReadPlate [label="Read Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data\n(IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> CompoundDilution [color="#5F6368"]; CompoundDilution -> AddCompound [color="#5F6368"]; AddCompound -> AddEnzyme [color="#5F6368"]; AddEnzyme -> Incubate1 [color="#5F6368"]; Incubate1 -> AddSubstrate [color="#5F6368"]; AddSubstrate -> Incubate2 [color="#5F6368"]; Incubate2 -> AddDetection [color="#5F6368"]; AddDetection -> Incubate3 [color="#5F6368"]; Incubate3 -> ReadPlate [color="#5F6368"]; ReadPlate -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; }

Caption: Workflow for the PI3K HTRF kinase assay.

Western Blotting for Phospho-Akt

This protocol details the detection of phosphorylated Akt (p-Akt), a key downstream marker of PI3K pathway activation, in cancer cell lines.[6]

Objective: To assess the effect of this compound on PI3K pathway activity in cells by measuring the levels of p-Akt (Ser473).

Materials:

-

Cancer cell line (e.g., PC-3, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt as a loading control.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of a PI3K inhibitor in a mouse xenograft model.[7][8]

Objective: To determine the effect of this compound on tumor growth in a subcutaneous xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line (e.g., PC-3)

-

Matrigel

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage) and vehicle control to the respective groups daily.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

Synthesis

The synthesis of pyrimidine-based PI3K inhibitors often involves a multi-step process. A representative synthetic scheme is provided below, based on common methodologies for this class of compounds.[9]

// Nodes Start [label="Starting Materials", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Step1 [label="Step 1:\nPyrimidine Core\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Substituted\nPyrimidine", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2:\nCoupling Reaction\n(e.g., Suzuki)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Functionalized\nPyrimidine", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3:\nAmide Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Intermediate1 [color="#5F6368"]; Intermediate1 -> Step2 [color="#5F6368"]; Step2 -> Intermediate2 [color="#5F6368"]; Intermediate2 -> Step3 [color="#5F6368"]; Step3 -> FinalProduct [color="#5F6368"]; }

Caption: A generalized synthetic workflow for pyrimidine-based PI3K inhibitors.

Conclusion

This compound is a potent, pyrimidine-based inhibitor of the PI3K signaling pathway with nanomolar activity against several Class I isoforms. Its profile suggests potential as a valuable research tool for investigating the roles of PI3K in cancer and other diseases. This technical guide provides a foundational understanding of this compound, including its properties, mechanism of action, and relevant experimental methodologies. Further studies are warranted to fully elucidate its therapeutic potential, including comprehensive selectivity profiling, pharmacokinetic and pharmacodynamic characterization, and in vivo efficacy studies in various preclinical models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based optimization of pyrazolo-pyrimidine and -pyridine inhibitors of PI3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fortunejournals.com [fortunejournals.com]

- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic PI3K-IN-31: A Case of Undisclosed Identity in Kinase Inhibitor Development

Despite a comprehensive search of scientific literature and public databases, the specific phosphoinositide 3-kinase (PI3K) inhibitor designated as "PI3K-IN-31" remains elusive. This suggests that the compound may be in a very early stage of development, an internal designation not yet publicly disclosed, or potentially a misnomer for a different molecule. While a detailed technical guide on this compound cannot be constructed at this time due to the absence of specific data, this guide will provide an in-depth overview of the discovery and development process for PI3K inhibitors, drawing on the extensive research in this field. This framework can serve as a template for understanding the necessary data and experimental protocols that would be essential for a complete technical dossier on any novel PI3K inhibitor.

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3][4][5] The development of PI3K inhibitors has been a major focus of oncology drug discovery for over two decades, leading to the approval of several drugs and many more in clinical trials.[6][7]

The PI3K Signaling Pathway: A Key Therapeutic Target

The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer.[6] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110α, p110β, p110δ, or p110γ) and a regulatory subunit.[5] Upon activation by growth factors or oncogenic signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[1] Activated AKT then modulates a plethora of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.[1][2]

The tumor suppressor phosphatase and tensin homolog (PTEN) is a crucial negative regulator of this pathway, as it dephosphorylates PIP3 back to PIP2.[1][8] Loss-of-function mutations in PTEN or activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit) are common oncogenic events that lead to hyperactivation of the PI3K pathway.[5]

dot

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway.

The Drug Discovery and Development Workflow for a PI3K Inhibitor

The journey from a novel chemical entity to a clinically approved drug is a long and rigorous process. The following outlines the typical workflow for the discovery and development of a PI3K inhibitor.

dot

Figure 2: The general workflow of drug discovery and development.

Key Experimental Protocols in PI3K Inhibitor Development

Detailed methodologies are crucial for the robust characterization of a novel PI3K inhibitor. Below are representative protocols for key experiments.

Biochemical Kinase Assays

Objective: To determine the in vitro potency and selectivity of the inhibitor against different PI3K isoforms and other kinases.

Methodology (Example: ADP-Glo™ Kinase Assay):

-

Reagents: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

A kinase reaction is set up containing the PI3K enzyme, PIP2 substrate, and ATP in a buffer.

-

The test compound (e.g., this compound) is added at various concentrations.

-

The reaction is incubated at room temperature to allow for ATP consumption.

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated by fitting the data to a dose-response curve. Selectivity is determined by comparing the IC50 values across different PI3K isoforms and a panel of other kinases.

Cellular Proliferation Assays

Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.

Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Lines: A panel of cancer cell lines with known PI3K pathway mutational status (e.g., PIK3CA-mutant, PTEN-null, and wild-type).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The test compound is added at various concentrations and incubated for a defined period (e.g., 72 hours).

-

CellTiter-Glo® Reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) is calculated from the dose-response curve.

Western Blotting for Pathway Modulation

Objective: To confirm that the inhibitor is hitting its intended target in a cellular context by measuring the phosphorylation status of downstream effectors.

Methodology:

-

Cell Treatment: Cancer cells are treated with the inhibitor at various concentrations for a specific time.

-

Protein Extraction: Cells are lysed, and total protein is quantified.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-AKT (Ser473), total AKT, p-S6 ribosomal protein, total S6).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified to determine the effect of the inhibitor on protein phosphorylation.

Quantitative Data Summary (Hypothetical Data for a PI3K Inhibitor)

For a comprehensive evaluation, quantitative data from various assays would be compiled. The following tables represent the types of data that would be essential for a technical guide on a specific PI3K inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| PI3Kα | Value |

| PI3Kβ | Value |

| PI3Kδ | Value |

| PI3Kγ | Value |

| mTOR | Value |

| Other Kinase 1 | Value |